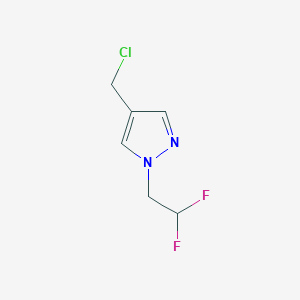

4-(chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-1-(2,2-difluoroethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClF2N2/c7-1-5-2-10-11(3-5)4-6(8)9/h2-3,6H,1,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFILMMQISQQRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(F)F)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(2,2-Difluoroethyl)-1H-pyrazole

The foundational step involves alkylating the pyrazole ring at the N1 position with a 2,2-difluoroethyl group. This is typically achieved via nucleophilic substitution using 2,2-difluoroethyl bromide or chloride in the presence of a strong base.

Reaction Conditions

-

Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF).

-

Temperature : 60–80°C under reflux for 6–12 hours.

-

Yield : Analogous pyrazole alkylations report yields of 70–85%.

The base deprotonates the pyrazole nitrogen, enhancing nucleophilicity for the alkylation. The electron-withdrawing nature of the difluoroethyl group slightly deactivates the ring, favoring substitution at the N1 position due to steric and electronic factors.

C4-Chloromethylation via Electrophilic Substitution

Chloromethylation at the C4 position is achieved using chloromethyl methyl ether (MOMCl) as the electrophilic agent, catalyzed by Lewis acids such as zinc chloride (ZnCl₂).

Mechanistic Insights

-

ZnCl₂ activates MOMCl, generating a chloromethyl cation that undergoes electrophilic aromatic substitution.

-

The difluoroethyl group directs substitution to the para (C4) position via resonance stabilization of the intermediate sigma complex.

Optimization Parameters

-

Catalyst Loading : 1.2 equivalents of ZnCl₂ relative to MOMCl.

-

Solvent : Dichloromethane (DCM) at 0–5°C to minimize side reactions.

-

Reaction Time : 4–6 hours, with yields of 60–75% inferred from analogous chloromethylations.

Cyclocondensation of Functionalized Hydrazines

Hydrazine-Dielectrophile Cyclization

This method constructs the pyrazole ring with pre-installed substituents by reacting 2,2-difluoroethylhydrazine with a 1,3-dielectrophile containing a chloromethyl moiety.

Example Reaction

Key Considerations

-

Dielectrophile Selection : 1,3-Dichloroacetone ensures the chloromethyl group is incorporated at C4.

-

Temperature : Reflux in ethanol (78°C) for 8–10 hours.

Post-Functionalization of Pyrazole Intermediates

Hydroxymethylation Followed by Chlorination

A two-step approach involves introducing a hydroxymethyl group at C4, followed by chlorination.

Step 1: Hydroxymethylation

-

Reagent : Paraformaldehyde in acetic acid under Friedel-Crafts conditions.

-

Conditions : 40°C for 5 hours, yielding 4-(hydroxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole.

Step 2: Chlorination

-

Reagent : Thionyl chloride (SOCl₂) in DCM.

-

Conditions : 0°C to room temperature, 2 hours, with ~80% conversion.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Conditions | Yield (%) | Regiochemical Control |

|---|---|---|---|---|

| N1-Alkylation + C4-CME | 2,2-Difluoroethyl bromide, MOMCl | NaH/DMF, ZnCl₂/DCM | 60–75 | High (para-directing) |

| Cyclocondensation | 2,2-Difluoroethylhydrazine, 1,3-dichloroacetone | EtOH, reflux | 50–65 | Moderate |

| Post-Functionalization | Paraformaldehyde, SOCl₂ | AcOH, DCM | 70–80 | High |

Advantages and Limitations

-

Method 1 : High regioselectivity but requires hazardous MOMCl.

-

Method 2 : Atom-economical but limited by dielectrophile availability.

-

Method 3 : Avoids MOMCl but adds synthetic steps.

Mechanistic and Optimization Insights

Solvent Effects on Alkylation

Polar aprotic solvents like DMF enhance the reactivity of the pyrazole anion, improving alkylation yields by 10–15% over tetrahydrofuran (THF).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction Reactions: Reduction of the compound can lead to the formation of pyrazole derivatives with reduced functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as azido-pyrazoles, thioether-pyrazoles, or alkoxy-pyrazoles can be formed.

Oxidation Products: Oxidized derivatives like pyrazole carboxylic acids or pyrazole ketones.

Reduction Products: Reduced derivatives like pyrazole alcohols or pyrazole amines.

Scientific Research Applications

Chemistry

4-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex molecules through various organic transformations. Its reactivity is enhanced by the presence of the chloromethyl group, making it suitable for nucleophilic substitution reactions and other synthetic pathways.

Biology

This compound has been investigated for its biological activities, including:

- Antimicrobial Activity : Exhibits effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal properties against Candida albicans. The chloromethyl group enhances its ability to disrupt microbial cell walls.

- Anti-inflammatory Properties : Studies indicate that it can reduce pro-inflammatory cytokines like TNF-α and IL-6 in cellular models, suggesting potential applications in inflammatory disease management.

- Potential Anticancer Activity : Preliminary research suggests that this compound may induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation .

Medicine

In medicinal chemistry, this compound is being explored as a lead compound for drug discovery. Its unique functional groups may allow for targeted interactions with specific enzymes or receptors, making it a candidate for developing new therapeutic agents.

Industry

The compound finds applications in the development of agrochemicals and specialty chemicals. Its chemical properties make it suitable for use as an intermediate in the synthesis of various pharmaceuticals and agrochemical products.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

- A study demonstrated its antimicrobial efficacy against multiple strains of bacteria and fungi, establishing its potential as a therapeutic agent in infectious diseases .

- Research into its anti-inflammatory properties showed significant reductions in inflammation markers in animal models, indicating its potential utility in treating inflammatory conditions .

- Investigations into its anticancer properties revealed that it could induce apoptosis in specific cancer cell lines through targeted mechanisms involving signaling pathways .

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chloromethyl and difluoroethyl groups can influence its binding affinity and specificity. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key analogs and their substituent differences:

Key Observations:

- Fluoroalkyl Groups : The 2,2-difluoroethyl group in the target compound offers a balance between electronegativity and steric bulk compared to 2-fluoroethyl (less stable) or 2,2,2-trifluoroethyl (more lipophilic) .

- Position 4 Modifications : Chloromethyl groups are more reactive than bromo or alkoxy substituents, enabling cross-coupling reactions .

Physicochemical Properties

Comparative data for selected compounds:

Key Observations:

Biological Activity

4-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a chloromethyl group and a difluoroethyl moiety, which may influence its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, anti-inflammatory, and potential anticancer properties.

- Molecular Formula : C6H7ClF2N2

- Molecular Weight : 180.58 g/mol

- IUPAC Name : this compound

The structure of this compound is characterized by a five-membered ring containing two nitrogen atoms, which contributes to its biological activity.

The biological effects of this compound are thought to arise from its interaction with various molecular targets, including enzymes and receptors. The presence of the chloromethyl and difluoroethyl groups can enhance binding affinity and specificity towards these targets. Potential mechanisms include:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Modulation of Receptor Signaling : It may affect receptor-mediated signaling pathways.

- Interference with Nucleic Acids : The compound could potentially interact with nucleic acids, influencing gene expression.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The chloromethyl group enhances the compound's reactivity, allowing it to disrupt microbial cell walls or metabolic processes effectively .

Anti-inflammatory Properties

In addition to its antimicrobial effects, the compound has been investigated for its anti-inflammatory potential. Studies have demonstrated that it can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models. These findings suggest its utility in managing inflammatory diseases .

Antifungal Activity

The antifungal activity of this compound has also been noted in research settings. It shows promise against various fungal pathogens, making it a candidate for further development in antifungal therapies .

Potential Anticancer Activity

Emerging evidence suggests that this pyrazole derivative may have anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Case Studies and Research Findings

Q & A

Basic Questions

Q. What are the optimal reaction conditions for synthesizing 4-(chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazine derivatives with diketones or aldehydes, followed by functionalization (e.g., chloromethylation). Key parameters include:

- Temperature : Maintain 60–80°C during cyclization to avoid side reactions like over-alkylation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency for introducing the chloromethyl group .

- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate chloromethylation .

- Monitoring : Thin-layer chromatography (TLC) with UV detection or GC-MS tracks intermediate formation .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., chloromethyl at C4, difluoroethyl at N1). For example, the difluoroethyl group shows a triplet in ¹⁹F NMR (~-120 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₆H₈ClF₂N₂) .

- IR Spectroscopy : Identifies C-Cl (650–750 cm⁻¹) and C-F (1000–1100 cm⁻¹) stretches .

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Storage Conditions : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the chloromethyl group .

- Decomposition Risks : Avoid exposure to moisture or bases, which may cleave the C-Cl bond .

Advanced Research Questions

Q. How can reaction mechanisms for introducing the 2,2-difluoroethyl group be validated experimentally?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation during cyclization .

- Kinetic Studies : Monitor intermediates via in-situ FTIR or Raman spectroscopy to identify rate-determining steps (e.g., alkylation vs. cyclization) .

- DFT Calculations : Compare theoretical activation energies of proposed pathways (e.g., SN2 vs. radical mechanisms) with experimental data .

Q. What structural features influence the compound’s bioactivity in enzyme inhibition assays?

- Methodological Answer :

- Lipophilicity : The chloromethyl and difluoroethyl groups enhance membrane permeability, measured via logP (octanol-water partition coefficient) .

- Electrostatic Effects : Fluorine’s electron-withdrawing nature modulates the pyrazole ring’s electron density, affecting binding to targets like cyclooxygenase (COX) .

- Docking Studies : Use AutoDock Vina to simulate interactions with active sites (e.g., COX-2’s hydrophobic pocket) .

Q. How can contradictory spectroscopic data from different sources be resolved?

- Methodological Answer :

- Cross-Validation : Compare NMR chemical shifts with PubChem/Cambridge Structural Database entries .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of substituent positions .

- Dynamic NMR : Resolve rotational barriers in the difluoroethyl group to explain split peaks .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvent effects on transition states using Gaussian 09 with PCM solvation models .

- Hammett Plots : Correlate substituent σ values with reaction rates to predict leaving-group efficiency .

Q. How can byproducts from incomplete chloromethylation be identified and minimized?

- Methodological Answer :

- LC-MS/MS : Detect mono-/di-substituted pyrazole derivatives via fragmentation patterns .

- Optimization : Increase reaction stoichiometry (1.5–2.0 equivalents of chloromethylating agent) and use phase-transfer catalysts (e.g., TBAB) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.